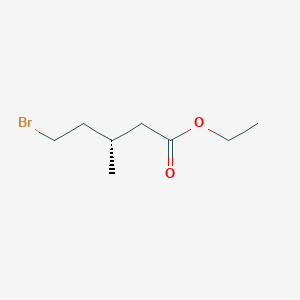

Ethyl (3S)-5-bromo-3-methylpentanoate

Description

Ethyl (3S)-5-bromo-3-methylpentanoate is a chiral ester featuring a bromine atom at the fifth carbon and a methyl group at the third carbon of a pentanoate backbone. The stereochemistry at the third position (S-configuration) confers specificity in biochemical interactions, making it valuable in asymmetric synthesis and pharmaceutical intermediates. Its bromine substituent enhances electrophilic reactivity, enabling participation in cross-coupling reactions or nucleophilic substitutions.

Properties

CAS No. |

61898-57-5 |

|---|---|

Molecular Formula |

C8H15BrO2 |

Molecular Weight |

223.11 g/mol |

IUPAC Name |

ethyl (3S)-5-bromo-3-methylpentanoate |

InChI |

InChI=1S/C8H15BrO2/c1-3-11-8(10)6-7(2)4-5-9/h7H,3-6H2,1-2H3/t7-/m1/s1 |

InChI Key |

DCGSHLAEZINLEB-SSDOTTSWSA-N |

Isomeric SMILES |

CCOC(=O)C[C@H](C)CCBr |

Canonical SMILES |

CCOC(=O)CC(C)CCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3S)-5-bromo-3-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of 5-bromo-3-methylpentanoic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the bromination of ethyl 3-methylpentanoate using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction introduces the bromine atom at the desired position on the pentanoate chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-5-bromo-3-methylpentanoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different substituted products.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: Substituted esters or amides.

Reduction: 5-bromo-3-methylpentanol.

Oxidation: 5-bromo-3-methylpentanoic acid.

Scientific Research Applications

Ethyl (3S)-5-bromo-3-methylpentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Medicine: It serves as a building block for the development of potential drug candidates with therapeutic properties.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of ethyl (3S)-5-bromo-3-methylpentanoate depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In reduction reactions, the ester group is converted to an alcohol through the transfer of hydride ions. In oxidation reactions, the methyl group is transformed into a carboxylic acid through the addition of oxygen atoms.

Comparison with Similar Compounds

Ethyl-5-(p-Chlorophenoxy)-3-Hydroxy-3-Methylpentanoate (HMP)

Structural Differences :

- HMP replaces the bromine at C5 with a p-chlorophenoxy group and introduces a hydroxyl at C3.

- Both compounds share the 3-methylpentanoate backbone but differ in substituent electronegativity and steric bulk.

Mechanistic Insights :

- HMP’s hydroxyl and phenoxy groups enhance solubility and receptor binding, whereas the bromine in the target compound likely prioritizes synthetic utility over direct metabolic activity.

Ethyl 5-Bromo-3,3-Dimethylpentanoate

Structural Differences :

- Features a dimethyl group at C3 instead of a single methyl.

Physicochemical Properties :

Amino-Substituted Analogs (e.g., Ethyl 3-Amino-3-(3-Bromo-5-(tert-butyl)phenyl)propanoate)

Structural Differences :

- Aromatic bromine and tert-butyl groups introduce rigidity and bulk.

- Amino substitution at C3 alters polarity and hydrogen-bonding capacity.

Functional Implications :

Clofibrate (Ethyl 2-(4-Chlorophenoxy)-2-Methylpropanoate)

Structural Differences :

- Shorter carbon chain (propanoate vs. pentanoate) and a p-chlorophenoxy group.

Comparative Data Table

Key Research Findings

- Substituent Impact: Bromine at C5 (target compound) vs. phenoxy groups (HMP/clofibrate) shifts utility from metabolic modulation to synthetic applications.

- Stereochemistry : The (3S) configuration may influence enantioselective interactions in catalysis or drug metabolism, though direct evidence is pending.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.